3-[(1E)-2-(2-Methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-YL)diazen-1-YL]benzoic acid
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Overview
Description
3-[(1E)-2-(2-Methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-YL)diazen-1-YL]benzoic acid is a complex organic compound that features an imidazole ring, a benzoic acid moiety, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(2-Methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-YL)diazen-1-YL]benzoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by further functionalization.
Diazenyl Linkage Formation: The diazenyl linkage is introduced via a diazotization reaction, where an amine group is converted into a diazonium salt, which then reacts with the imidazole derivative.
Benzoic Acid Attachment: The final step involves coupling the diazenyl-imidazole intermediate with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-2-(2-Methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-YL)diazen-1-YL]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(1E)-2-(2-Methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-YL)diazen-1-YL]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in drug design, making it a potential candidate for developing new therapeutics.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Its biological activity can be explored for potential antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(1E)-2-(2-Methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-YL)diazen-1-YL]benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one
Uniqueness
3-[(1E)-2-(2-Methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-YL)diazen-1-YL]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl linkage and imidazole ring make it particularly versatile for various applications .
Properties
Molecular Formula |
C17H14N4O3 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
3-[(2-methyl-5-oxo-3-phenyl-4H-imidazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3/c1-11-18-16(22)15(21(11)14-8-3-2-4-9-14)20-19-13-7-5-6-12(10-13)17(23)24/h2-10,15H,1H3,(H,23,24) |
InChI Key |
QRAKVWRIBCUSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(N1C2=CC=CC=C2)N=NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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